Dual PRMT6 and CARM1 Inhibition Potency
2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine demonstrates nanomolar inhibitory activity against two protein arginine methyltransferases, PRMT6 and CARM1, as documented in BindingDB [1]. In a single head-to-head profiling study, this compound exhibited an IC50 of 53 nM against human full-length PRMT6 (residues 1-375) expressed in baculovirus, and an IC50 of 17 nM against human full-length CARM1 (residues 1-608) expressed in 293F cells [1]. The compound showed approximately 3.1-fold greater potency against CARM1 than PRMT6 under comparable assay conditions [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 53 nM (PRMT6); IC50 = 17 nM (CARM1) |
| Comparator Or Baseline | Same compound tested against PRMT6 (IC50 = 53 nM) as internal comparator for CARM1 potency |
| Quantified Difference | 3.1-fold greater potency against CARM1 vs. PRMT6 |
| Conditions | PRMT6: human full-length (1-375 residues), baculovirus expression, methylation activity assay. CARM1: human full-length (1-608 residues), 293F cell expression, methylation activity assay with preincubation. |
Why This Matters
For researchers developing selective arginine methyltransferase inhibitors, this compound's differential potency profile across PRMT family members provides a defined starting point for structure-activity relationship optimization toward either PRMT6-selective or CARM1-selective tool compounds.
- [1] BindingDB. BDBM50194759 (CHEMBL3983725): 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. Affinity Data: IC50 53 nM (PRMT6), IC50 17 nM (CARM1). View Source
